3-Formylsalicylic acid

Description

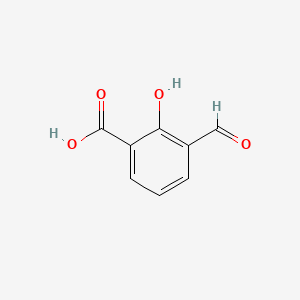

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-formyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEUNKPREOJHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209852 | |

| Record name | Isophthalaldehydic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-04-8 | |

| Record name | 3-Formylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalaldehydic acid, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isophthalaldehydic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formylsalicylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Formylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 3-Formylsalicylic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on providing detailed experimental protocols and clear data presentation.

Chemical and Physical Properties

This compound, also known as 2-hydroxy-3-formylbenzoic acid, is an organic compound with the chemical formula C₈H₆O₄.[1] It is a derivative of salicylic acid and possesses an aldehyde group at the 3-position of the benzene ring.[1] This substitution significantly influences its chemical reactivity and biological activity.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 166.13 g/mol | [1] |

| Appearance | Beige to light brown crystalline powder | [2] |

| Melting Point | 178-179 °C | [2] |

| Solubility | Soluble in DMSO | [3] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral data are presented below.

| Spectroscopy | Key Features and Assignments |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The carboxylic acid and hydroxyl protons will appear as broad singlets. |

| ¹³C NMR | The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and aldehyde groups will appear at the most downfield chemical shifts (typically >160 ppm). The aromatic carbons will resonate in the range of 110-160 ppm. |

| FT-IR | The infrared spectrum will display characteristic absorption bands for the various functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid and aldehyde will appear as strong absorptions around 1700-1750 cm⁻¹ and 1650-1680 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.[4] |

Synthesis and Purification

The synthesis of this compound can be achieved through the ortho-formylation of salicylic acid. The Duff reaction is a commonly employed method for this transformation.[5][6]

Experimental Protocol: Duff Reaction for the Synthesis of this compound

This protocol describes the synthesis of this compound from salicylic acid using hexamethylenetetramine in acetic acid. This reaction typically yields a mixture of this compound and 5-formylsalicylic acid.[2]

Materials:

-

Salicylic acid

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

-

Beakers

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring bar, add salicylic acid and an excess of hexamethylenetetramine.

-

Add glacial acetic acid to the flask to serve as the solvent and catalyst.

-

Heat the reaction mixture to reflux with constant stirring for approximately 8 hours.[2]

-

After the reflux period, cool the mixture to room temperature.

-

Hydrolyze the reaction mixture by the slow addition of concentrated hydrochloric acid.

-

A solid precipitate containing a mixture of this compound and 5-formylsalicylic acid will form.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

Purification Protocol: Separation of 3- and 5-Formylsalicylic Acid Isomers

The separation of the two isomers is based on the lower solubility of 5-formylsalicylic acid in hot water.[2]

Materials:

-

Crude mixture of formylsalicylic acid isomers

-

Deionized water

-

Beakers

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Transfer the crude solid mixture to a beaker.

-

Add a sufficient amount of hot deionized water and stir the suspension. The this compound will preferentially dissolve, while the 5-formylsalicylic acid will remain largely undissolved.

-

Filter the hot suspension to separate the insoluble 5-formylsalicylic acid.

-

The filtrate contains the dissolved this compound. Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization of the this compound.

-

Collect the purified crystals of this compound by vacuum filtration.

-

The purity of the obtained this compound can be assessed by its melting point (178-179 °C).[2]

Analytical Methods

Accurate and reliable analytical methods are essential for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated for the quantitative analysis of this compound.

Proposed HPLC Conditions:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8][9]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength where this compound exhibits significant absorbance (e.g., around 230 nm or 320 nm).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[10]

Biological Activity and Mechanism of Action

This compound is recognized for its role as a non-competitive inhibitor of estrone sulfatase.[3][11] This enzyme is crucial in the biosynthesis of estrogens, making its inhibitors potential therapeutic agents for hormone-dependent cancers.[12][13][14]

Estrone Sulfatase Signaling Pathway

Estrone sulfatase catalyzes the hydrolysis of estrone sulfate, a major circulating estrogen precursor, to estrone. Estrone can then be converted to the potent estrogen, estradiol. By inhibiting this initial step, this compound effectively reduces the pool of active estrogens.

Mechanism of Non-Competitive Inhibition

As a non-competitive inhibitor, this compound binds to an allosteric site on the estrone sulfatase enzyme, a site distinct from the substrate-binding site. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate (estrone sulfate) from binding.

References

- 1. This compound | C8H6O4 | CID 69117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. glpbio.com [glpbio.com]

- 4. iomcworld.com [iomcworld.com]

- 5. synarchive.com [synarchive.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. wjpsonline.com [wjpsonline.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis and sulfatase inhibitory activities of non-steroidal estrone sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of estrone sulfatase and proliferation of human breast cancer cells by nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of potent non-estrogenic estrone sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Duff Reaction for Salicylic Acid Formylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Duff reaction is a formylation reaction that utilizes hexamine (hexamethylenetetramine) as the formyl source to introduce an aldehyde group onto an aromatic ring. This reaction is particularly effective for electron-rich aromatic compounds, such as phenols. The formylation of salicylic acid via the Duff reaction yields a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid, valuable intermediates in the synthesis of various pharmaceutical compounds and other fine chemicals. This guide provides an in-depth overview of the Duff reaction as applied to salicylic acid, including its mechanism, detailed experimental protocols, and a summary of relevant quantitative data.

Reaction Mechanism and Regioselectivity

The Duff reaction proceeds via an electrophilic aromatic substitution mechanism. The key electrophilic species is an iminium ion generated from the protonation and subsequent fragmentation of hexamine in an acidic medium. The reaction with salicylic acid typically occurs at the positions ortho and para to the hydroxyl group. Due to the directing effect of the hydroxyl and carboxyl groups, formylation primarily yields a mixture of this compound and 5-formylsalicylic acid.

The generally accepted mechanism involves the following key steps:

-

Formation of the Electrophile: Hexamine is protonated in the acidic medium.

-

Electrophilic Attack: The activated aromatic ring of salicylic acid attacks the iminium ion electrophile.

-

Intermediate Formation: A benzylamine intermediate is formed.

-

Hydrolysis: The intermediate is hydrolyzed to yield the final aldehyde product.

Caption: Generalized mechanism of the Duff reaction on salicylic acid.

Quantitative Data

The yield of the Duff reaction on salicylic acid and related phenols can vary depending on the reaction conditions and the substituents on the aromatic ring. The following tables summarize key quantitative data for the products and representative reactions.

Table 1: Physicochemical Properties of Formylated Salicylic Acids

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| This compound | C₈H₆O₄ | 166.13 | 178-179[1] |

| 5-Formylsalicylic acid | C₈H₆O₄ | 166.13 | 250 (decomposes)[1] |

Table 2: Representative Yields of the Duff Reaction on Salicylic Acid and Substituted Phenols

| Substrate | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Salicylic Acid | Acetic acid, reflux, 8h | 5-Formylsalicylic acid | 16 | [1] |

| Salicylic Acid | Acetic acid, reflux, 8h | This compound | Not isolated | [1] |

| 4-Nitrophenol | Anhydrous trifluoroacetic acid, reflux | 2-Formyl-4-nitrophenol | <4 | [2] |

| p-Cresol | Anhydrous trifluoroacetic acid, reflux | 2-Formyl-4-methylphenol | 65 | [2] |

Experimental Protocols

The following is a generalized experimental protocol for the Duff formylation of salicylic acid, based on literature procedures.[1] Researchers should adapt this protocol based on their specific experimental setup and safety guidelines.

Materials:

-

Salicylic acid

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid

-

Hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add salicylic acid and an excess of hexamethylenetetramine.

-

Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent and acidic catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 8 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reflux period, cool the reaction mixture to room temperature. Slowly add a solution of hydrochloric acid to hydrolyze the intermediate imine and precipitate the product.

-

Isolation of Products: The resulting precipitate, a mixture of this compound and 5-formylsalicylic acid, is collected by filtration.

-

Purification: The separation of the isomers can be challenging. One reported method takes advantage of the lower solubility of 5-formylsalicylic acid in hot water for its isolation.[1] Further purification of this compound can be achieved by recrystallization.[1]

Caption: A typical experimental workflow for the Duff reaction.

Conclusion

The Duff reaction provides a direct method for the formylation of salicylic acid, yielding a mixture of 3- and 5-formylsalicylic acid. While yields can be modest, the use of readily available and inexpensive reagents makes it a valuable synthetic tool. The regioselectivity is influenced by the electronic nature of the substituents on the phenol ring. This guide provides a foundational understanding for researchers and professionals in drug development to utilize and optimize the Duff reaction for their specific applications. Further research into optimizing reaction conditions and developing more efficient separation techniques for the resulting isomers would be beneficial.

References

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring.[1][3][4] Salicylic acid, a key starting material in the synthesis of many pharmaceuticals and other fine chemicals, is a suitable substrate for the Vilsmeier-Haack reaction due to the activating effect of the hydroxyl group. This guide provides a comprehensive overview of the Vilsmeier-Haack formylation of salicylic acid, focusing on the synthesis of 2-hydroxy-5-formylbenzoic acid, a valuable intermediate in drug development and materials science.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][3]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of salicylic acid attacks the electrophilic carbon of the Vilsmeier reagent. The hydroxyl group of salicylic acid is a strong activating group and an ortho-, para-director. The carboxylic acid group, on the other hand, is a deactivating meta-director. The directing effects of the powerful hydroxyl group dominate, leading to substitution primarily at the position para to the hydroxyl group (C5), as it is sterically less hindered than the ortho position (C3).[3] This results in the formation of an iminium ion intermediate.

-

Hydrolysis: The intermediate iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, 2-hydroxy-5-formylbenzoic acid.[2]

Experimental Protocols

While several variations of the Vilsmeier-Haack reaction exist, including microwave-assisted and solvent-free conditions, a general laboratory-scale procedure for the formylation of phenols is as follows. It is important to note that optimization of reaction conditions is often necessary to achieve high yields for specific substrates like salicylic acid.

General Procedure for Vilsmeier-Haack Formylation of Phenols

This protocol is a general guideline and may require optimization for salicylic acid.

Materials:

-

Salicylic acid

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM) or other suitable solvent

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate or Diethyl ether for extraction

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath, place dry N,N-dimethylformamide (DMF). Add phosphorus oxychloride (POCl₃) dropwise with constant stirring while maintaining the temperature below 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Salicylic Acid: Dissolve salicylic acid in a suitable dry solvent, such as DMF or dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent, again keeping the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 60-80 °C. The optimal temperature and reaction time will need to be determined empirically, often by monitoring the reaction progress using thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be adjusted to be neutral or slightly basic. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2-hydroxy-5-formylbenzoic acid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data

The yield of 2-hydroxy-5-formylbenzoic acid is highly dependent on the specific reaction conditions employed. The following table summarizes data from various reported methods for the formylation of phenols, which can serve as a starting point for the optimization of the formylation of salicylic acid.

| Substrate | Vilsmeier Reagent | Conditions | Reaction Time | Yield (%) | Reference |

| Phenol | DMF/POCl₃ | Acetonitrile, reflux | - | - | [5] |

| Substituted Phenols | DMF/SOCl₂ | Solvent-free, grinding | 20-30 min | Good | [6] |

| Substituted Phenols | DMF/SOCl₂ | Microwave | 30-60 sec | Good | [6] |

| General electron-rich arene | Pre-formed (Chloromethylene)dimethyliminium Chloride | DMF, 0 °C to RT | 6.5 h | 77 | [3] |

Potential Side Reactions

The presence of two potentially reactive functional groups on the salicylic acid ring, the hydroxyl and the carboxylic acid, can lead to side reactions under Vilsmeier-Haack conditions.

-

Esterification: The Vilsmeier reagent can act as an activating agent for carboxylic acids, potentially leading to the formation of esters or amides in the presence of nucleophiles.[7]

-

O-Formylation: The hydroxyl group could potentially undergo O-formylation, though this is generally reversible under the reaction work-up conditions.

-

Decarboxylation: While less common under these conditions, harsh reaction temperatures could potentially lead to decarboxylation of the salicylic acid.

Careful control of the reaction temperature and stoichiometry of the reagents is crucial to minimize these side reactions and maximize the yield of the desired 5-formyl derivative.

Mandatory Visualizations

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of salicylic acid.

Experimental Workflow

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Conclusion

The Vilsmeier-Haack reaction is an effective method for the regioselective formylation of salicylic acid to produce 2-hydroxy-5-formylbenzoic acid. This in-depth guide provides the fundamental principles, a detailed experimental protocol, and a summary of the key reaction parameters for researchers, scientists, and drug development professionals. Careful control of the reaction conditions is paramount to achieving high yields and minimizing the formation of byproducts. The resulting 2-hydroxy-5-formylbenzoic acid is a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. ajrconline.org [ajrconline.org]

- 7. ijpcbs.com [ijpcbs.com]

The Biological Activity of 3-Formylsalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylsalicylic acid (3-FSA), a derivative of salicylic acid, serves as a critical starting material and a molecule of interest in medicinal chemistry. While its primary reported biological activity is the potent, non-competitive inhibition of estrone sulfatase, its broader bioactivity is often explored through its numerous derivatives, such as Schiff bases and metal complexes. These derivatives have demonstrated a wide spectrum of effects, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities. This guide provides a comprehensive overview of the known biological activities associated with this compound and its analogues, presenting available quantitative data, detailed experimental protocols for key assays, and mechanistic diagrams to illustrate relevant pathways and workflows.

Introduction to this compound

This compound (IUPAC name: 3-formyl-2-hydroxybenzoic acid) is a multifunctional organic compound characterized by a benzene ring substituted with carboxylic acid, hydroxyl, and formyl (aldehyde) groups.[1] This unique arrangement of functional groups makes it an excellent scaffold for synthesizing more complex molecules, particularly Schiff bases and coordination complexes, which have been the primary focus of biological evaluation.[2][3][4] The inherent biological properties of the parent molecule, while less explored, are significant, particularly in the context of enzyme inhibition.

Enzyme Inhibition Activity

Estrone Sulfatase Inhibition

The most well-documented biological target of this compound is estrone sulfatase (ES). This enzyme is responsible for the hydrolysis of estrone sulfate into estrone, a key step in providing active estrogens that can stimulate the growth of hormone-dependent tumors, such as certain breast cancers.

3-FSA has been identified as a potent, non-competitive inhibitor of estrone sulfatase with a reported IC50 value of 150 nM and a dissociation constant (Ki) of 120 nM. This activity highlights its potential as a lead compound for developing therapeutics targeting estrogen-dependent diseases.

Table 1: Quantitative Data for Estrone Sulfatase Inhibition by this compound

| Compound | Target Enzyme | Inhibition Type | IC50 | Ki |

| This compound | Estrone Sulfatase | Non-competitive | 150 nM | 120 nM |

Experimental Protocol: Estrone Sulfatase Inhibition Assay

The following is a generalized protocol for determining estrone sulfatase inhibition, based on common methodologies using human placental microsomes as the enzyme source.

-

Enzyme Preparation: Human placental microsomes, a rich source of estrone sulfatase, are prepared through differential centrifugation of placental tissue homogenates. The final microsomal pellet is resuspended in a suitable buffer (e.g., Tris-HCl) and protein concentration is determined.

-

Assay Reaction: The assay is typically conducted in a 96-well plate format. Each well contains the microsomal enzyme preparation, a phosphate buffer (pH 7.4), and varying concentrations of the inhibitor (this compound) dissolved in a suitable solvent like DMSO.

-

Substrate Addition: The reaction is initiated by adding the substrate, radiolabeled [³H]estrone sulfate. The plate is then incubated at 37°C for a specified period (e.g., 20-30 minutes).

-

Reaction Termination and Product Separation: The reaction is stopped by adding an organic solvent (e.g., toluene or ethyl acetate). The mixture is vortexed to partition the product (estrone) into the organic layer, while the substrate (estrone sulfate) remains in the aqueous layer.

-

Quantification: A sample of the organic layer is mixed with a scintillation cocktail, and the amount of radiolabeled estrone produced is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each concentration of 3-FSA is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Direct quantitative data on the antimicrobial activity of this compound is not extensively available in the reviewed literature. However, its parent compound, salicylic acid, and numerous 3-FSA derivatives, particularly Schiff bases, exhibit significant antimicrobial properties. Salicylic acid itself has a reported Minimum Inhibitory Concentration (MIC) of 4 mg/mL against both Escherichia coli and Staphylococcus aureus.[5][6] Schiff base derivatives of salicylaldehyde (a related compound) show potent activity, with MIC values often in the 50-200 µg/mL range against various pathogens.[7][8] This suggests that the 3-FSA scaffold is a promising base for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Salicylic Acid and Salicylaldehyde Schiff Base Derivatives (Representative Data)

| Compound | Organism | MIC (µg/mL) | Reference |

| Salicylic Acid | E. coli | 4000 | [5] |

| Salicylic Acid | S. aureus | 4000 | [5] |

| Salicylaldehyde Schiff Base (SB1) | P. aeruginosa | 50 | [7] |

| Salicylaldehyde Schiff Base (SB3) | E. coli | 50 | [7] |

| Salicylaldehyde Schiff Base (SB3) | S. typhi | 50 | [7] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., S. aureus, E. coli). This suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: A stock solution of the test compound is serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation and Incubation: The diluted bacterial inoculum is added to each well containing the test compound. Positive (broth + inoculum) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of 3-FSA is limited, derivatives of salicylic acid are well-known anti-inflammatory agents.[9] Their mechanism often involves the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[11] The structural similarity of 3-FSA to these compounds suggests it may possess similar anti-inflammatory properties by inhibiting NF-κB activation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a specific density.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells. A control group receives LPS without the test compound.

-

Incubation: The plate is incubated for 24 hours to allow for the production of nitric oxide.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

-

Data Analysis: The absorbance of the colored product is measured spectrophotometrically (at ~540 nm). The percentage of NO production inhibition is calculated relative to the LPS-only control. The IC50 value is determined from the dose-response curve.

Signaling Pathway Visualization

The NF-κB pathway is a critical target for anti-inflammatory drugs. An external inflammatory stimulus like LPS triggers a cascade that leads to the activation and nuclear translocation of NF-κB, where it promotes the transcription of pro-inflammatory genes. Salicylic acid derivatives can inhibit this pathway at multiple points.

Caption: Simplified NF-κB signaling pathway and point of inhibition.

Antioxidant and Cytotoxic Activities

Direct and specific quantitative data for the antioxidant and cytotoxic activities of this compound are scarce in publicly available literature. Studies on related hydroxybenzoic acids and salicylaldehyde derivatives indicate that the core structure possesses antioxidant potential, likely through free radical scavenging mechanisms.[12][13][14] Similarly, while 3-FSA itself has not been extensively profiled, many of its derivatives, especially Schiff bases and metal complexes, have been evaluated for cytotoxicity against various cancer cell lines, showing a range of activities from moderate to potent.[15]

Experimental Protocols

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution. A control well contains only methanol and the DPPH solution.

-

Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at approximately 517 nm.

-

Calculation: The scavenging activity is calculated as a percentage of the reduction in DPPH absorbance. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from the dose-response curve.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance of the purple solution is measured (at ~570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

General Experimental Workflow Visualization

The process of evaluating a compound for biological activity follows a structured workflow from initial screening to detailed investigation.

Caption: General workflow for evaluating biological activity.

Conclusion

This compound is a molecule with significant, albeit highly specific, biological activity as a potent inhibitor of estrone sulfatase. While its broader antimicrobial, antioxidant, anti-inflammatory, and cytotoxic profiles are not well-defined in the literature for the parent compound, the extensive research into its derivatives strongly suggests that the 3-FSA scaffold is a valuable platform for drug discovery. Future research should focus on quantifying the intrinsic activities of this compound itself to better understand its baseline contributions to the potent effects observed in its more complex analogues. The protocols and pathways detailed in this guide provide a framework for such future investigations.

References

- 1. This compound | C8H6O4 | CID 69117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salicylate Coordination Compounds of Iron, Models of Their Formation [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. ijesi.org [ijesi.org]

- 5. 3-Hydroxy-2-methoxybenzaldehyde | High-Purity Reagent [benchchem.com]

- 6. Antimicrobial, Antioxidant, and α-Glucosidase-Inhibitory Activities of Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia ensiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]

- 11. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 3-Formylsalicylic Acid: A Technical Guide

Introduction

3-Formylsalicylic acid, a derivative of salicylic acid, has played a significant role as a precursor in the synthesis of various organic compounds, including pharmaceuticals and complex ligands. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this important molecule, catering to researchers, scientists, and professionals in the field of drug development. The document outlines the seminal synthetic methods, presents key quantitative data, and offers detailed experimental protocols from the foundational literature.

Historical Context and Discovery

The first documented synthesis of this compound was reported in 1932 by James Cooper Duff and E. J. Bills.[1][2] Their work, published in the Journal of the Chemical Society, introduced a novel method for the formylation of phenolic compounds, which has since become known as the Duff reaction.[3] This reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acidic medium, typically a mixture of glycerol and boric acid, to introduce a formyl group ortho to the hydroxyl group of a phenol.[3]

Prior to the Duff reaction, the primary method for ortho-formylation of phenols was the Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann in 1876. This reaction employs chloroform and a strong base to achieve formylation. However, the Duff reaction offered an alternative, often complementary, approach.

The initial work by Duff and Bills specifically described the preparation of both this compound and its isomer, 5-formylsalicylic acid, from salicylic acid, demonstrating the utility of their new method for the synthesis of hydroxy-aldehydo-benzoic acids.[1][2]

Synthetic Methodologies

The primary historical method for the synthesis of this compound is the Duff reaction. The reaction proceeds through the electrophilic aromatic substitution of the phenolate ion of salicylic acid by an electrophilic species generated from hexamethylenetetramine in an acidic environment.

The Duff Reaction: The First Synthesis

The original synthesis of this compound by Duff and Bills involved the reaction of salicylic acid with hexamethylenetetramine in a glycerol-boric acid medium. The reaction selectively introduces a formyl group onto the aromatic ring, primarily at the positions ortho and para to the hydroxyl group. In the case of salicylic acid, the directing effects of the hydroxyl and carboxyl groups lead to the formation of 3-formyl and 5-formyl isomers.

Quantitative Data

The following table summarizes the key quantitative data for this compound as reported in various sources. Data from the original 1932 publication by Duff and Bills is included where available from accessible resources.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 166.13 g/mol | --INVALID-LINK-- |

| Melting Point | 177.5 °C | --INVALID-LINK-- |

| Appearance | Beige to light brown crystalline powder | --INVALID-LINK-- |

| λmax | 221, 329 nm | --INVALID-LINK-- |

| Purity (Typical) | ≥95% to ≥98% | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the original work of Duff and Bills and subsequent elaborations of the Duff reaction.

Synthesis of this compound via the Duff Reaction

Materials:

-

Salicylic acid

-

Hexamethylenetetramine (HMTA)

-

Glycerol

-

Boric acid

-

Concentrated Sulfuric Acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Reaction Medium: A mixture of glycerol and boric acid is heated to approximately 150-160°C in a round-bottom flask equipped with a mechanical stirrer and a thermometer. This step is performed to drive off any water and form glyceroboric acid.

-

Reaction Mixture: Salicylic acid and hexamethylenetetramine are intimately mixed and then added in portions to the hot glycerol-boric acid medium with vigorous stirring. The temperature is maintained at 150-160°C.

-

Reaction: The reaction mixture is heated with stirring for a specified period, typically ranging from 1 to 3 hours. The color of the mixture will darken as the reaction progresses.

-

Hydrolysis: After the heating period, the reaction mixture is cooled and then hydrolyzed by the addition of a dilute solution of sulfuric acid. This step decomposes the intermediate Schiff base and liberates the aldehyde.

-

Isolation of the Product: The product, a mixture of this compound and 5-formylsalicylic acid, is typically isolated by steam distillation. The 3-formyl isomer is more volatile and can be separated from the less volatile 5-formyl isomer.

-

Purification: The crude this compound is further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a crystalline solid.

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Biological Activity

Early research on this compound primarily focused on its chemical properties and its utility as a synthetic intermediate. More recent studies have explored its biological activities. Notably, this compound has been identified as a non-competitive inhibitor of estrone sulfatase, an enzyme implicated in the biosynthesis of estrogens. This inhibitory activity suggests potential applications in the development of therapeutics for estrogen-dependent diseases.

Conclusion

The discovery of this compound by Duff and Bills in 1932 through the development of the Duff reaction marked a significant advancement in the field of organic synthesis. This technical guide has provided a comprehensive overview of the historical context, synthetic methodology, and key data associated with this compound. The detailed experimental protocol and workflow diagram offer valuable resources for researchers and professionals engaged in the synthesis and application of salicylic acid derivatives. Further research into the biological activities of this compound may unveil new therapeutic opportunities.

References

An In-depth Technical Guide to 3-Formylsalicylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylsalicylic acid, a versatile scaffold in medicinal chemistry, and its derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis of key derivatives, namely Schiff bases and hydrazones, are presented. Quantitative biological activity data from various studies have been aggregated and are displayed in structured tables to facilitate comparison and structure-activity relationship (SAR) analysis. Furthermore, this guide elucidates the potential signaling pathways modulated by these compounds, including the Epidermal Growth Factor Receptor (EGFR) pathway and the intrinsic apoptosis cascade, visualized through detailed diagrams to provide a deeper understanding of their molecular interactions. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.

Introduction

Salicylic acid and its derivatives have a long-standing history in medicine, most notably with the discovery of aspirin. The modification of the salicylic acid backbone has led to the development of a plethora of compounds with a wide range of therapeutic applications. The introduction of a formyl group at the 3-position of the salicylic acid ring creates this compound, a key intermediate for the synthesis of a diverse array of derivatives, primarily through the reaction of its aldehyde functionality.

Among the most explored derivatives are Schiff bases and hydrazones. These classes of compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The imine (-C=N-) linkage in Schiff bases and the hydrazone (-C=N-NH-) moiety are crucial for their biological activity, often acting as pharmacophores that can interact with various biological targets. This guide will delve into the technical aspects of these derivatives, providing the necessary information for their synthesis, evaluation, and mechanistic understanding.

Synthesis of this compound Derivatives

The primary synthetic routes to the most common derivatives of this compound, Schiff bases and hydrazones, involve straightforward condensation reactions.

General Synthesis of this compound Schiff Bases

Schiff bases are typically synthesized by the condensation of this compound with a primary amine. The reaction is often carried out in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid.

Experimental Protocol:

-

Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

-

Catalysis (Optional): Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Reflux the reaction mixture for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent.

-

Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

General Synthesis of this compound Hydrazones

Hydrazones are synthesized by the condensation of this compound with a hydrazine derivative. Similar to Schiff base synthesis, this reaction is typically performed in an alcoholic solvent.

Experimental Protocol:

-

Dissolution: Dissolve this compound in a suitable solvent like ethanol in a round-bottom flask.

-

Addition: Add an equimolar amount of the desired hydrazine or hydrazide to the solution.

-

Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reflux: Reflux the mixture for 3 to 8 hours, monitoring the reaction progress by TLC.

-

Isolation: After cooling the reaction mixture, the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and can be purified by recrystallization.

-

Characterization: The final product is characterized by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) to confirm its structure.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promising activity in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound Schiff bases and hydrazones against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

| Compound Type | Derivative/Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Schiff Base | Zinc(II) complex | T-47D (Breast) | 42.1 | [1] |

| Hydrazone | 4-Methoxysalicylaldehyde derived | K-562 (Leukemia) | < 1 | [2] |

| Hydrazone | 4-Methoxysalicylaldehyde derived | MCF-7 (Breast) | 0.23 | [2] |

| Hydrazone | 4-Methoxysalicylaldehyde derived | MDA-MB-231 (Breast) | < 1 | [2] |

| Salicylanilide | 5-Iodo, 2'-substituted | Hep-G2 (Liver) | 1.3 - 1.7 | [3] |

| Salicylanilide | p-O-Alkyl | A431 | 0.30 - 0.45 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24 to 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

This compound hydrazones, in particular, have been reported to exhibit significant activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Hydrazone Derivatives (MIC values in µg/mL)

| Derivative/Substituent | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Isonicotinic acid hydrazone | Staphylococcus aureus | 1.95 - 7.81 | - | - | [4] |

| Lactic acid hydrazone | Staphylococcus aureus | 64 - 128 | - | - | [4] |

| Lactic acid hydrazone | Pseudomonas aeruginosa | 64 - 128 | - | - | [4] |

| 2-[(1-methyl-1H-tetrazol-5-yl)thio)]acetohydrazide derived | - | - | Candida albicans | 50 | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The anticancer activity of this compound derivatives is believed to be mediated through the modulation of key cellular signaling pathways that control cell proliferation, survival, and apoptosis.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[7] Its overexpression or mutation is common in many cancers, making it a prime target for anticancer therapies.[8] Some salicylanilide derivatives have been shown to act as potent inhibitors of EGFR tyrosine kinase.[3][4] By binding to the ATP-binding site of the kinase domain, these compounds can block the autophosphorylation of EGFR and subsequent activation of downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[7]

Caption: Inhibition of the EGFR Signaling Pathway.

Induction of Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, contributing to their uncontrolled growth. Salicylate derivatives have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[9][10] This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[11]

Treatment with salicylic acid derivatives can lead to a shift in the balance between these proteins, favoring the pro-apoptotic members. This results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[12] Caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the dismantling of the cell.[13]

Caption: Induction of the Intrinsic Apoptosis Pathway.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The ease of their synthesis and the tunability of their structure allow for the generation of large libraries for screening and optimization. The data presented in this guide highlight the potent anticancer and antimicrobial activities of these compounds and provide insights into their potential mechanisms of action.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR of these derivatives is needed to identify the key structural features responsible for their biological activity and to guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: While initial insights into the signaling pathways have been gained, further detailed mechanistic studies are required to fully elucidate the molecular targets and pathways modulated by these compounds. This will be crucial for their rational design and clinical development.

-

In Vivo Efficacy and Toxicity: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

-

Development of Analogs: The synthesis and evaluation of a broader range of analogs, beyond Schiff bases and hydrazones, could lead to the discovery of novel compounds with improved properties.

References

- 1. Investigation of the Apoptosis Inducing and β-catenin Silencing by Tetradentate Schiff Base Zinc(II) Complex on the T-47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of p-O-Alkyl Salicylanilide Derivatives as Novel EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Rational bases for the development of EGFR inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium salicylate activates caspases and induces apoptosis of myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aspirin and salicylate induce apoptosis and activation of caspases in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Coordination Chemistry of 3-Formylsalicylic Acid Metal Complexes: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the coordination chemistry of metal complexes derived from 3-Formylsalicylic acid (3-fsa). It includes application notes on their potential as therapeutic agents and detailed protocols for their synthesis, characterization, and biological evaluation.

Introduction

This compound is a versatile bi-functional ligand possessing carboxylate, hydroxyl, and aldehyde groups, which can coordinate with a variety of metal ions to form stable mono- or binuclear complexes. These complexes have garnered significant interest due to their diverse structural features and promising biological activities, including antimicrobial and anticancer properties. The chelation of metal ions to this compound or its Schiff base derivatives often leads to an enhancement of these biological activities compared to the free ligand, a phenomenon attributed to the principles of chelation theory. This enhancement is thought to involve an increase in the lipophilicity of the molecule, facilitating its transport across cell membranes.

Applications in Drug Development

Metal complexes of this compound and its derivatives are emerging as promising candidates in the field of drug development. Their potential applications stem from their significant biological activities.

-

Antimicrobial Agents: These complexes have demonstrated notable activity against various bacterial and fungal strains. The coordination of the metal ion can enhance the antimicrobial potency of the parent ligand, making them effective against resistant pathogens. The proposed mechanism often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.

-

Anticancer Agents: Several studies have highlighted the cytotoxic effects of this compound metal complexes against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, through pathways that include DNA damage and the generation of reactive oxygen species (ROS). The versatility in the choice of the central metal ion and the coordinating ligand allows for the fine-tuning of their cytotoxic and selective properties. For instance, certain iron(III)-salen and salphen complexes, structurally related to Schiff bases of this compound, have been shown to induce apoptosis through the mitochondrial pathway.[1][2]

Quantitative Biological Activity Data

The following tables summarize the reported quantitative data for the biological activities of this compound and related salicylic acid metal complexes.

Table 1: Antimicrobial Activity of Salicylic Acid and Related Metal Complexes (Zone of Inhibition in mm)

| Compound/Complex | Escherichia coli | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Proteus vulgaris | Reference |

| Salicylic Acid | - | - | - | 11 | - | [3] |

| NiCl₂-Salicylic Acid-Vitamin C | 20 | - | 24 | - | - | [3] |

| CdSO₄-Salicylic Acid-Vitamin C | - | - | 21 | 22 | - | [3] |

| CuSO₄-Salicylic Acid-Vitamin C | 23 | - | - | - | 25 | [3] |

| CoSO₄-Salicylic Acid-Vitamin C | 20 | 20 | - | - | 20 | [3] |

Note: Data for this compound complexes is limited in the reviewed literature; hence, data for related salicylic acid complexes is presented.

Table 2: Anticancer Activity of Salicylic Acid and Related Metal Complexes (IC₅₀ values in µM)

| Compound/Complex | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |

| Fe(III)-salen complex | - | 0.3 - 22 | - | [1] |

| Ru(II)-salicylate complex 1 | - | - | Shows activity | [4] |

| Salicylic acid | > 100 (HMLER-shEcad) | > 100 (HMLER-shEcad) | - | [5] |

| Cobalt(III)-salicylate complex 6 | - | Low micromolar (Breast CSCs) | - | [5] |

Note: "Breast CSCs" refers to Breast Cancer Stem Cells. Data for this compound complexes is limited in the reviewed literature; hence, data for related salicylic acid and salen-type complexes is presented.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound metal complexes and the evaluation of their biological activities.

Protocol 1: Synthesis of this compound Schiff Base Metal Complexes

This protocol describes a general method for the synthesis of Schiff base ligands from this compound and their subsequent complexation with transition metals.[3][6]

Materials:

-

This compound

-

Primary amine (e.g., ethanolamine, aniline)

-

Metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

-

Ethanol

-

Methanol

-

Distilled water

Procedure:

-

Schiff Base Synthesis: a. Dissolve this compound (1 mmol) in warm ethanol (20 mL). b. In a separate flask, dissolve the primary amine (1 mmol) in ethanol (10 mL). c. Add the amine solution dropwise to the this compound solution with constant stirring. d. Reflux the mixture for 2-3 hours. e. Cool the reaction mixture to room temperature. The precipitated Schiff base ligand is filtered, washed with cold ethanol, and dried in a desiccator.

-

Metal Complex Synthesis: a. Dissolve the synthesized Schiff base (2 mmol) in warm ethanol (30 mL). b. Dissolve the metal(II) salt (1 mmol) in a minimal amount of distilled water and add it to the Schiff base solution. c. Adjust the pH of the solution to ~7 by adding a dilute solution of NaOH or NH₄OH. d. Reflux the reaction mixture for 3-4 hours. e. The resulting colored precipitate of the metal complex is filtered, washed with distilled water, then with ethanol, and dried.

Protocol 2: Characterization of Metal Complexes

The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination sites of the ligand. The disappearance of the phenolic -OH stretching band and shifts in the C=O (aldehyde and carboxylate) and C=N (azomethine) stretching frequencies upon complexation confirm coordination.

-

UV-Visible Spectroscopy: To study the electronic transitions and geometry of the complexes. The appearance of new bands in the visible region, corresponding to d-d transitions of the metal ion, provides information about the coordination environment.

-

Elemental Analysis (C, H, N): To determine the empirical formula of the complexes and confirm their stoichiometry.

-

Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in a suitable solvent like DMF or DMSO.

-

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which helps in elucidating their geometry.

Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol is used to screen the synthesized complexes for their antimicrobial activity.[7]

Materials:

-

Nutrient agar medium

-

Bacterial/fungal cultures (e.g., E. coli, S. aureus)

-

Sterile Petri dishes

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

-

Prepare sterile nutrient agar plates.

-

Spread a uniform lawn of the test microorganism on the surface of the agar.

-

Create wells of uniform diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Dissolve the synthesized complexes and the standard antibiotic in DMSO to a known concentration (e.g., 1 mg/mL).

-

Add a fixed volume (e.g., 100 µL) of the complex solution, standard antibiotic solution, and pure DMSO (as a negative control) into separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Protocol 4: Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized metal complexes

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the metal complexes in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complexes. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis, characterization, and biological evaluation.

Proposed Signaling Pathway for Anticancer Activity

Based on studies of related metal complexes, a proposed mechanism for the anticancer activity of this compound metal complexes involves the induction of apoptosis through the mitochondrial (intrinsic) pathway.

Caption: Proposed apoptotic signaling pathway.

References

- 1. Fe(III)-salen and salphen complexes induce caspase activation and apoptosis in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. recentscientific.com [recentscientific.com]

- 7. fud.edu.ng [fud.edu.ng]

Application Notes and Protocols for Fluorescent Probes Derived from 3-Formylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and utilization of fluorescent probes synthesized from 3-Formylsalicylic acid. This document details the application of these probes in detecting metal ions, their potential for pH sensing, and protocols for their synthesis and use in cellular imaging.

I. Application Notes

Introduction to this compound-Based Fluorescent Probes

This compound serves as a versatile platform for the design of fluorescent chemosensors due to its inherent structural features: a phenolic hydroxyl group, a carboxylic acid group, and a reactive aldehyde moiety. These functional groups provide excellent coordination sites for metal ions and can be readily modified to create Schiff bases, which often exhibit desirable photophysical properties. The resulting probes are typically characterized by a "turn-on" fluorescence response, where the fluorescence intensity dramatically increases upon binding to the target analyte. This is often attributed to mechanisms such as chelation-enhanced fluorescence (CHEF), inhibition of photoinduced electron transfer (PET), and restriction of intramolecular rotation (RIR).

Applications in Metal Ion Detection

Fluorescent probes derived from this compound have demonstrated significant utility in the selective and sensitive detection of various metal ions, which are crucial in biological systems and can be toxic at elevated levels.

-

Ferric Ions (Fe³⁺): Probes designed for Fe³⁺ detection often incorporate a rhodamine B moiety. The synthesis involves the condensation of a rhodamine B derivative with a hydrazine-functionalized this compound. In the absence of Fe³⁺, the probe exists in a non-fluorescent, spirolactam form. The binding of Fe³⁺ induces a ring-opening of the spirolactam, leading to a dramatic increase in fluorescence and a visible color change.[1][2][3] This dual-channel response allows for both fluorometric and colorimetric detection.

-

Aluminum Ions (Al³⁺): Schiff base derivatives of this compound are particularly effective for sensing Al³⁺. These probes are typically synthesized by condensing this compound with a suitable amine-containing fluorophore, such as a benzothiazole or hydrazine derivative.[4][5][6] The coordination of Al³⁺ with the oxygen and nitrogen atoms of the Schiff base ligand enhances the rigidity of the probe, leading to a significant fluorescence enhancement.[4]

-

Zinc Ions (Zn²⁺): Similar to Al³⁺ probes, Zn²⁺ sensors can be developed through the formation of Schiff bases with this compound. The resulting probes exhibit a selective "turn-on" fluorescence response in the presence of Zn²⁺.

Potential for pH Sensing

The carboxylic acid and phenolic hydroxyl groups of this compound-based probes make them potential candidates for pH sensing. Protonation and deprotonation of these groups can significantly alter the electronic properties of the fluorophore, leading to changes in fluorescence intensity or emission wavelength. This allows for the development of probes that can monitor pH changes within specific physiological or pathological ranges.

II. Quantitative Data Summary

The following tables summarize the key quantitative data for fluorescent probes derived from this compound and its analogs for the detection of various metal ions.

Table 1: Performance of this compound-Based Fluorescent Probes for Metal Ion Detection

| Probe Name/Derivative | Target Ion | Detection Limit (LOD) | Solvent System | Fluorescence Change | Binding Stoichiometry | Reference |

| RB-SA (Rhodamine B-Salicylic Acid) | Fe³⁺ | 5.19 nM | Ethanol/H₂O (3:7, v/v) | Turn-on | 1:1 | [1][3] |

| BHMMP (Benzothiazole-based) | Al³⁺ | 0.70 µM | EtOH/H₂O (2/3, v/v) | Turn-on (38-fold increase) | 1:1 | [4] |

| BHMP (Benzothiazole Hydrazine-based) | Al³⁺ | 1.04 x 10⁻⁸ M | Not specified | Turn-on | Not specified | [5] |

| L2 (Salicylaldehyde Schiff Base) | Zn²⁺ | 11.96 nM | Not specified | Turn-on | 2:1 (Probe:Zn²⁺) | [7] |

Note: Data is compiled from the cited literature and may have been determined under varying experimental conditions.

III. Experimental Protocols

General Synthesis Protocol for a this compound Schiff Base Fluorescent Probe

This protocol describes a general method for synthesizing a Schiff base fluorescent probe from this compound and an amine-containing fluorophore.

Workflow Diagram:

Caption: General workflow for the synthesis of a this compound-based Schiff base fluorescent probe.

Materials:

-

This compound

-

Amine-containing fluorophore (e.g., 2-aminobenzothiazole, rhodamine B hydrazide)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve equimolar amounts of this compound and the amine-containing fluorophore in absolute ethanol in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold absolute ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Metal Ion Detection Using a this compound-Based Probe

This protocol outlines the steps for using a synthesized probe for the fluorometric detection of a target metal ion.

Workflow Diagram:

Caption: Experimental workflow for the detection of metal ions using a fluorescent probe.

Materials:

-

Synthesized fluorescent probe

-